
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, a fluorophenyl group, a benzenesulfonamide moiety, and a trimethylbenzene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, fluorophenyl group, benzenesulfonamide moiety, and trimethylbenzene group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrrolidinone ring, fluorophenyl group, benzenesulfonamide moiety, and trimethylbenzene group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Asymmetric Synthesis
This compound can serve as a chiral intermediate in asymmetric synthesis. The presence of multiple functional groups allows it to act as a precursor for synthesizing enantiomerically pure materials. These materials are crucial in the production of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Catalysis
In the field of catalysis, such compounds are used to create aminophosphine ligands for asymmetric catalysis. This is particularly important in the synthesis of complex molecules where the control of stereochemistry is essential .
Pharmaceutical Drug Development
The structural complexity and the presence of a fluorophenyl group make it a valuable candidate for drug development. Its derivatives could potentially exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Material Science
Due to its potential to form stable and complex structures, this compound could be used in material science for the development of new polymers or as a functional material in electronic devices .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in chromatography and spectroscopy for the identification and quantification of complex molecules .
Agricultural Chemistry
Derivatives of this compound might find applications in agricultural chemistry as synthetic intermediates for the production of herbicides or pesticides. The fluorophenyl group is often seen in molecules that interact with specific biological pathways in plants .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVEGRVRGFKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)
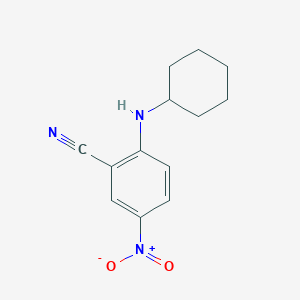
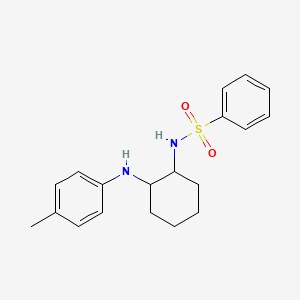
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)
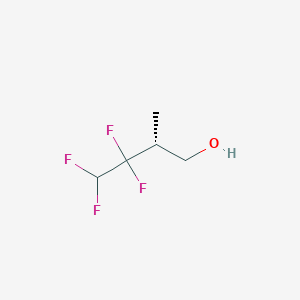
![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
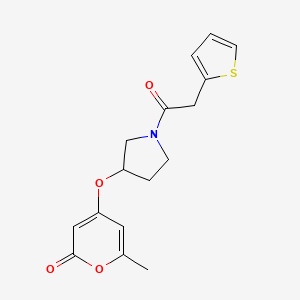
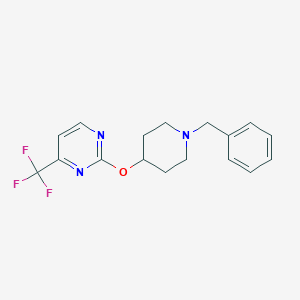
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)